2-Cyclohexene-1-octanoic acid, 5(or 6)-carboxy-4-hexyl-, pentyl ester
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Overview
Description
2-Cyclohexene-1-octanoic acid, 5(or 6)-carboxy-4-hexyl-, pentyl ester is an organic compound characterized by its complex structure, which includes a cyclohexene ring, a carboxylic acid group, and a pentyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexene-1-octanoic acid, 5(or 6)-carboxy-4-hexyl-, pentyl ester typically involves the esterification of 2-Cyclohexene-1-octanoic acid with pentanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexene-1-octanoic acid, 5(or 6)-carboxy-4-hexyl-, pentyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or acids.
Scientific Research Applications
2-Cyclohexene-1-octanoic acid, 5(or 6)-carboxy-4-hexyl-, pentyl ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexene-1-octanoic acid, 5(or 6)-carboxy-4-hexyl-, pentyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The cyclohexene ring may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclohexene-1-octanoic acid, 4-hexyl-5-((hexyloxy)carbonyl)-, hexyl ester
- 2-Cyclohexene-1-octanoic acid, 6-(ethoxycarbonyl)-4-hexyl-, methyl ester
- 2-Cyclohexene-1-octanoic acid, 6-(9-carboxy-1-nonen-1-yl)-4,5-dihexyl-
Uniqueness
2-Cyclohexene-1-octanoic acid, 5(or 6)-carboxy-4-hexyl-, pentyl ester is unique due to its specific ester group and the position of the carboxylic acid group. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
68330-69-8 |
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Molecular Formula |
C26H46O4 |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
(1R,2R,5R)-2-hexyl-5-(8-oxo-8-pentoxyoctyl)cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C26H46O4/c1-3-5-7-12-16-23-19-18-22(21-24(23)26(28)29)15-11-9-8-10-13-17-25(27)30-20-14-6-4-2/h18-19,22-24H,3-17,20-21H2,1-2H3,(H,28,29)/t22-,23+,24+/m0/s1 |
InChI Key |
CBZKMOXXYARXFZ-RBZQAINGSA-N |
Isomeric SMILES |
CCCCCC[C@@H]1C=C[C@@H](C[C@H]1C(=O)O)CCCCCCCC(=O)OCCCCC |
Canonical SMILES |
CCCCCCC1C=CC(CC1C(=O)O)CCCCCCCC(=O)OCCCCC |
Origin of Product |
United States |
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